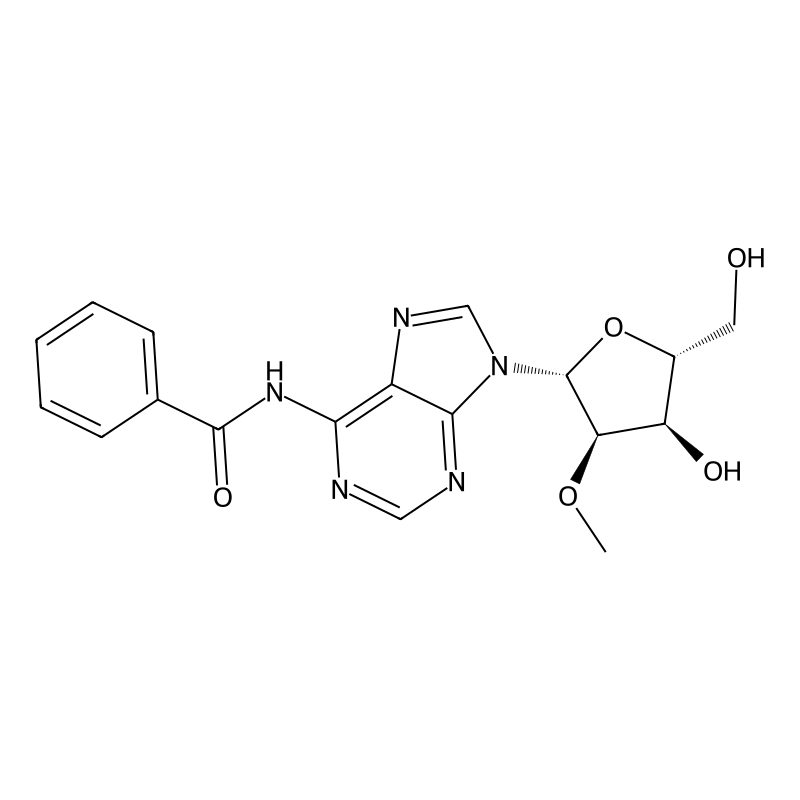

N6-Benzoyl-2'-O-methyl-adenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antiviral Activity:

N6-Benzoyl-2'-O-methyl-adenosine (NBMA) has been extensively investigated for its potential as an antiviral agent. Studies have shown that NBMA exhibits inhibitory effects against various influenza viruses, including A and B strains []. The mechanism of action is believed to involve the interference of viral RNA synthesis by targeting the viral polymerase complex [].

Anticancer Properties:

NBMA has also shown promising antitumor activity in preclinical studies. Research suggests that NBMA can induce cell death in various cancer cell lines through mechanisms involving the activation of caspases and the disruption of mitochondrial function [, ]. Additionally, NBMA may have anti-angiogenic properties, potentially hindering the formation of new blood vessels that tumors require for growth [].

N6-Benzoyl-2'-O-methyl-adenosine is a modified nucleoside derived from adenosine, characterized by the addition of a benzoyl group at the N6 position and a methoxy group at the 2' position. This compound has garnered interest due to its potential applications in biochemical research and therapeutic development. Its molecular formula is C18H19N5O5, and it features a unique structure that enhances its biological activity compared to unmodified adenosine .

The synthesis of N6-Benzoyl-2'-O-methyl-adenosine typically involves several key reactions:

- Benzoylation: The introduction of the benzoyl group is usually achieved through the reaction of adenosine with benzoyl chloride or benzoylic acid under basic conditions. This step is crucial for enhancing the compound's stability and biological activity .

- Methylation: The 2' hydroxyl group of adenosine is methylated using reagents like methyl iodide or dimethyl sulfate, resulting in the formation of the 2'-O-methyl group. This modification is significant for increasing the nucleoside's resistance to enzymatic degradation .

- Phosphorylation: In some synthetic approaches, phosphorylation of the 5'-hydroxyl group may also be performed to yield derivatives with enhanced biological properties .

N6-Benzoyl-2'-O-methyl-adenosine exhibits notable biological activities that make it a subject of interest in pharmacological research. It has been shown to interact with various adenosine receptors, potentially influencing pathways related to inflammation, immunity, and cellular signaling. The modifications present in this compound enhance its binding affinity and selectivity towards specific receptors compared to unmodified adenosine .

Several methods have been reported for synthesizing N6-Benzoyl-2'-O-methyl-adenosine:

- Direct Modification of Adenosine: The most common method involves treating adenosine with benzoyl chloride in the presence of a base followed by methylation of the 2' hydroxyl group .

- Use of Protecting Groups: Protecting groups may be utilized during synthesis to prevent unwanted reactions at other functional sites on the adenosine molecule, ensuring higher yields of the desired product .

- Alternative Synthetic Routes: Other synthetic routes may involve multi-step processes that include intermediate compounds, allowing for greater control over the final product's purity and yield .

N6-Benzoyl-2'-O-methyl-adenosine has several potential applications:

- Pharmaceutical Development: Its ability to modulate adenosine receptor activity makes it a candidate for developing drugs aimed at treating conditions like cancer, cardiovascular diseases, and neurological disorders.

- Research Tool: It serves as a valuable tool in biochemical research for studying nucleoside interactions and cellular signaling pathways.

- Therapeutic Agent: Due to its enhanced stability and bioactivity, it may be explored as a therapeutic agent in various medical applications .

Studies have indicated that N6-Benzoyl-2'-O-methyl-adenosine interacts with various receptors involved in cellular signaling pathways. These interactions can influence physiological responses such as vasodilation, immune response modulation, and neurotransmitter release. Research continues to elucidate its specific mechanisms of action and potential therapeutic benefits in different biological contexts .

N6-Benzoyl-2'-O-methyl-adenosine shares structural similarities with other modified nucleosides but possesses unique features that distinguish it:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N6-Benzyl-2'-O-methyl-adenosine | Benzyl group at N6 position | Less sterically hindered than benzoyl variant |

| 2'-O-Methyladenosine | Methyl group at 2' position | Lacks N6 modification; less stable |

| N6-Acetyl-adenosine | Acetyl group at N6 position | Weaker receptor interaction compared to benzoyl variant |

| N6-Cyclopropylmethyl-adenosine | Cyclopropylmethyl group at N6 | Unique structural feature affecting receptor binding |

The presence of the benzoyl group in N6-Benzoyl-2'-O-methyl-adenosine enhances its lipophilicity and receptor binding affinity, making it more effective in certain biological contexts than its counterparts .